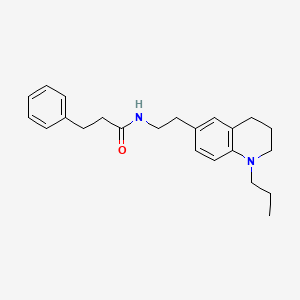
3-phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an amide, which is a type of organic compound. Amides are derived from carboxylic acids and have the general formula R-CO-NH2. In this case, the R group is a complex structure involving a phenyl group and a tetrahydroquinoline group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative. The exact synthesis would depend on the specific structures of the starting materials .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the phenyl and tetrahydroquinoline groups. These groups are both aromatic, meaning they contain a ring of atoms with delocalized electrons .Chemical Reactions Analysis
As an amide, this compound would be expected to undergo reactions typical of this class of compounds. This could include hydrolysis to form a carboxylic acid and an amine, or reaction with an acid to form an ammonium salt .Wissenschaftliche Forschungsanwendungen
Chemical Probes for Studying ADP-Ribosylation
Researchers have synthesized and evaluated compounds within this class for their potential as chemical probes to study ADP-ribosylation, a key post-translational modification process. By exploring the stereochemistry and substituent effects, selective inhibitors of the human ADP-ribosyltransferase ARTD3/PARP3 were discovered, showcasing the compound's relevance in biochemical research (Lindgren et al., 2013).
Catalyst Systems for Cross-Coupling Reactions
The compound's framework has been applied to improve copper-catalyzed cross-coupling reactions of aryl halides with alcohols, demonstrating its value in organic synthesis. The use of ligands in this context alleviates the need for excessive quantities of alcohol, underlining the compound's role in facilitating more efficient and versatile synthesis approaches (Altman et al., 2008).
Dopamine Agonist Properties
Derivatives similar to the mentioned compound have been synthesized and examined for their dopamine-like ability, highlighting the compound's potential application in studying neurotransmitter systems and possibly contributing to the development of novel therapeutic agents (Jacob et al., 1981).
Antimicrobial and Anticancer Agents
Research into the synthesis of novel derivatives featuring the core structure of the specified compound has led to the discovery of molecules with significant antimicrobial and anticancer activities. These studies not only expand the understanding of these compounds' biological activities but also highlight their potential as leads for the development of new therapeutic agents (Fang et al., 2016).
Molecular Docking and Drug Design
The compound's derivatives have been subjected to molecular docking studies to explore their binding interactions with biological targets, such as HIV-1 reverse transcriptase. This research underscores the compound's application in drug discovery and design, providing insights into its potential therapeutic applications (Murugesan et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-phenyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-2-16-25-17-6-9-21-18-20(10-12-22(21)25)14-15-24-23(26)13-11-19-7-4-3-5-8-19/h3-5,7-8,10,12,18H,2,6,9,11,13-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXVHEGWIWKUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![((3r,5r,7r)-Adamantan-1-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2954164.png)


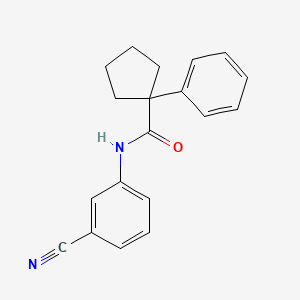

![4-{[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]methyl}benzoic acid](/img/structure/B2954171.png)
![ethyl 4-[2-(4-methoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2954172.png)
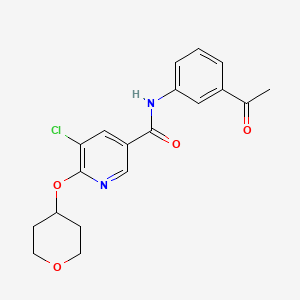
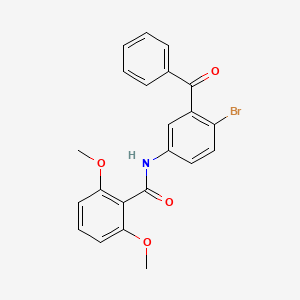
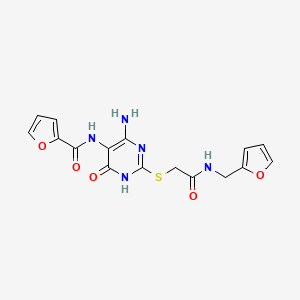

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2954179.png)


